N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core fused with a pyridine ring and a phenyl group. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones. The reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form the imidazo[1,2-a]pyridine core is promoted by the addition of tert-butyl hydroperoxide (TBHP) in ethyl acetate, without the need for a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Substitution: It can undergo substitution reactions, particularly at the phenyl and pyridine rings.
Cyclization: The formation of the imidazo[1,2-a]pyridine core itself is a cyclization reaction.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Cyclization: The cyclization reaction is typically carried out in the presence of TBHP in ethyl acetate.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Pharmaceutical Research: The compound’s structure serves as a scaffold for designing new drugs with improved efficacy and selectivity.
Biological Studies: It is used in studies exploring the inhibition of protein geranylgeranylation, a post-translational modification important for various cellular processes.
Mechanism of Action
The mechanism of action of N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets:
COX-2 Inhibition: The compound binds to the active site of COX-2, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain.
Protein Geranylgeranylation Inhibition: It inhibits Rab geranylgeranyl transferase, an enzyme responsible for the prenylation of Rab GTPases, affecting various cellular processes.
Comparison with Similar Compounds
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring but differ in their amide linkage, which affects their biological activity and applications.
3-bromoimidazo[1,2-a]pyridines: These derivatives have a bromine atom at the 3-position, which can be further functionalized for various applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQALHCOPZRDMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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